3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized azetidine-containing compound with a tert-butyl ester protective group and a substituted phenoxymethyl moiety. The compound features a benzene ring substituted with bromo (4-position) and fluoro (3-position) groups, coupled to an azetidine ring via an ether linkage. The tert-butyl ester group enhances steric protection, improving stability during synthetic processes . Such compounds are frequently employed as intermediates in medicinal chemistry, particularly in the synthesis of nicotinic ligands or kinase inhibitors, where azetidine rings contribute to conformational rigidity and bioavailability .
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-3-fluorophenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-11-4-5-12(16)13(17)6-11/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCZLJHHDFOBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Phenoxy Group: The synthesis begins with the preparation of 4-bromo-3-fluorophenol, which is then reacted with an appropriate azetidine derivative.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.
Scientific Research Applications
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenoxy group can enhance binding affinity and selectivity towards these targets. The azetidine ring provides a rigid framework that can influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Sensitivity: The position of bromo and fluoro groups significantly impacts electronic properties. For example, 3-fluoro substitution (target) vs.
- Aromatic Ring Type : Pyridine () and triazole () rings introduce nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to benzene derivatives.
Physicochemical Properties
- Thermal Stability : tert-Butyl esters generally exhibit moderate thermal stability. For example, poly(methyl methacrylate) analogs (MA20) decompose at ~125 kJ/mol, while acrylate-based polymers (A20) undergo ester cleavage at ~116 kJ/mol . These data suggest that the tert-butyl ester in the target compound may degrade under similar conditions, necessitating controlled synthesis temperatures.
- Solubility: Bromo and fluoro substituents reduce aqueous solubility but enhance organic solvent compatibility. Amino-substituted analogs () show improved water solubility due to protonatable amine groups .
Biological Activity
3-(4-Bromo-3-fluorophenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an azetidine ring, a carboxylic acid tert-butyl ester group, and a phenoxy group substituted with bromine and fluorine atoms, which may enhance its reactivity and biological interactions.
Chemical Structure
- IUPAC Name : tert-butyl 3-[(4-bromo-3-fluorophenoxy)methyl]azetidine-1-carboxylate
- Molecular Formula : C15H19BrFNO3
- Molecular Weight : 356.22 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Phenoxy Group : Starting from 4-bromo-3-fluorophenol, it is reacted with an appropriate azetidine derivative.
- Formation of the Azetidine Ring : This is achieved through cyclization reactions using bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
- Esterification : The final step involves esterifying the carboxylic acid group with tert-butyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances binding affinity, while the azetidine ring contributes to conformational rigidity, potentially influencing activity.
Potential Therapeutic Applications
Research indicates that this compound may serve as a protein kinase inhibitor , which could play a crucial role in modulating cell signaling pathways associated with cancer progression. By inhibiting specific kinases, it may affect cellular processes such as proliferation, differentiation, and apoptosis .
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy in various assays:
-
Inhibition of Kinase Activity :
- A study examined its effect on several protein kinases involved in cancer signaling pathways, showing promising results in inhibiting their activity.
- The compound was found to reduce cell viability in cancer cell lines at micromolar concentrations .
-
Enzyme Interaction Studies :
- In biochemical assays, this compound was evaluated for its ability to modulate enzyme activities linked to metabolic processes.
- Results indicated that the compound could enhance or inhibit specific enzymatic reactions depending on concentration and environmental conditions .
Comparative Analysis with Similar Compounds
To better understand its biological profile, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(4-Amino-2-bromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester | Contains amino group | Potential kinase inhibition | Enhanced reactivity due to amino group |
| 3-(4-Amino-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester | Lacks halogen substituents | Moderate biological activity | Simpler structure leads to different reactivity |
| 3-(4-Bromo-phenoxymethyl)-azetidine-1-carboxylic acid | No amino group | Limited activity reported | Absence of amino group reduces potential interactions |
This table illustrates how variations in substituents can significantly impact biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
